C19H18O5
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Overview
Description
C19H18O5 is a complex organic compound with a unique structure that includes both aromatic and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C19H18O5 typically involves multi-step organic reactions. One common method involves the esterification of 4-hydroxy-4-(3-methyl-4-phenylmethoxyphenyl)-2-oxobut-3-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as column chromatography and recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
C19H18O5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of 4-oxo-4-(3-methyl-4-phenylmethoxyphenyl)-2-oxobut-3-enoate.
Reduction: Formation of 4-hydroxy-4-(3-methyl-4-phenylmethoxyphenyl)-2-oxobutanol.
Substitution: Formation of nitro or bromo derivatives of the aromatic ring.
Scientific Research Applications
C19H18O5 has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism by which C19H18O5 exerts its effects involves interactions with specific molecular targets. For example, its antioxidant activity may be attributed to its ability to donate hydrogen atoms to neutralize free radicals. The compound’s structure allows it to interact with various enzymes, potentially inhibiting their activity and modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-hydroxy-4-(3-methyl-4-methoxyphenyl)-2-oxobut-3-enoate
- Methyl 4-hydroxy-4-(3-methyl-4-ethoxyphenyl)-2-oxobut-3-enoate
- Methyl 4-hydroxy-4-(3-methyl-4-propoxyphenyl)-2-oxobut-3-enoate
Uniqueness
C19H18O5 is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature may enhance its interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H18O5 |
---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
methyl 4-hydroxy-4-(3-methyl-4-phenylmethoxyphenyl)-2-oxobut-3-enoate |
InChI |
InChI=1S/C19H18O5/c1-13-10-15(16(20)11-17(21)19(22)23-2)8-9-18(13)24-12-14-6-4-3-5-7-14/h3-11,20H,12H2,1-2H3 |
InChI Key |
OYZXFEYPXDHMER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=CC(=O)C(=O)OC)O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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